molecular formula C13H28N2O B1362651 Urea, dodecyl- CAS No. 2158-09-0

Urea, dodecyl-

Cat. No. B1362651
CAS RN: 2158-09-0
M. Wt: 228.37 g/mol
InChI Key: WRNOAELBRPKVHC-UHFFFAOYSA-N
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Patent
US05248755

Procedure details

14.1 g of dodecylamine (0.076 mol) dissolved in 20 ml of chloroform were added dropwise at room temperature with stirring to 100 ml of a solution of 10 g of triethylammonium isocyanate (0.069 mol) in chloroform, prepared according to Example 1. After completion of the addition, the mixture was subsequently stirred at room temperature for 24 hours and heated to reflux for 1 hour. The solvent was evaporated and the residue was recrystallized from chloroform. 9.45 g, i.e. 60% of theory, of dodecylurea were obtained in this way.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
triethylammonium isocyanate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[N-:14]=[C:15]=[O:16].C([NH+](CC)CC)C>C(Cl)(Cl)Cl>[CH2:1]([NH:13][C:15]([NH2:14])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
triethylammonium isocyanate
Quantity
10 g
Type
reactant
Smiles
[N-]=C=O.C(C)[NH+](CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.